molecular formula C16H14O3 B2764084 (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone CAS No. 1164554-80-6

(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone

Cat. No.: B2764084
CAS No.: 1164554-80-6
M. Wt: 254.285
InChI Key: KWHQMDCQGGHVJP-PJABCKPXSA-N
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Description

(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone is an organic compound characterized by the presence of two furan rings attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone typically involves the condensation of cyclohexanone with furfural under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol-water mixture at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate electrophiles (e.g., halogens, nitro groups).

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and cyclohexanone core can participate in various chemical interactions, influencing the compound’s overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    (2Z,6E)-2,6-bis(thiophen-2-ylmethylene)cyclohexanone: Similar structure but with thiophene rings instead of furan rings.

    (2Z,6E)-2,6-bis(pyridin-2-ylmethylene)cyclohexanone: Contains pyridine rings instead of furan rings.

Uniqueness

(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene or pyridine analogs

Properties

IUPAC Name

(2E,6Z)-2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10-,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQMDCQGGHVJP-PJABCKPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CO2)/C(=O)/C(=C\C3=CC=CO3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034237
Record name 2,6-Bis-furfurylidenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893-00-5
Record name 2,6-Bis-furfurylidenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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